
Cbz-NH-peg3-CH2cooh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-NH-peg3-CH2cooh typically involves the reaction of carboxybenzyl chloride with polyethylene glycol and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often include the use of organic bases and solvents to facilitate the nucleophilic substitution and esterification processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions: Cbz-NH-peg3-CH2cooh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the carboxybenzyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the polyethylene glycol chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Organic bases like triethylamine and solvents such as dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of the polyethylene glycol chain.
Reduction: Free amine derivatives.
Substitution: Functionalized polyethylene glycol derivatives.
科学研究应用
Drug Delivery Systems
Cbz-NH-PEG3-CH2COOH is primarily utilized in drug delivery systems due to its ability to form stable amide bonds with various therapeutic agents. The terminal carboxylic acid allows for efficient coupling reactions with primary and secondary amines, facilitating the incorporation of drugs into polymeric carriers. This feature is critical for enhancing the bioavailability and targeted delivery of drugs.
Nanotechnology
In nanotechnology, this compound serves as a building block for creating nanocarriers that can encapsulate drugs or other therapeutic agents. The PEG component improves the pharmacokinetics of these nanocarriers by reducing protein adsorption and enhancing circulation time in biological systems. This application is particularly relevant in developing nanoparticles for cancer therapy.
Bioconjugation
The Cbz-protected amino group can be deprotected under acidic conditions or hydrogenation, allowing for further conjugation with biomolecules such as peptides or proteins. This versatility makes this compound an essential tool in bioconjugation strategies aimed at developing targeted therapeutics or diagnostic agents.
Cell Culture
In cell culture studies, this compound is used to modify surfaces of culture dishes or scaffolds to enhance cell adhesion and growth. The hydrophilic nature of PEG promotes better interaction with cells, which is crucial for tissue engineering applications.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that conjugating this compound with an anticancer drug significantly improved its solubility and cellular uptake. The drug-loaded nanoparticles showed enhanced therapeutic efficacy against tumor cells compared to free drug formulations, highlighting the potential of this compound in cancer treatment .
Case Study 2: Nanoparticle Development
Research involving the synthesis of nanoparticles using this compound revealed that these carriers could effectively deliver RNA molecules into cells. The PEGylation improved stability and reduced immunogenicity, making them suitable for gene therapy applications .
作用机制
The mechanism of action of Cbz-NH-peg3-CH2cooh in PROTACs involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. The linker facilitates the recruitment of the E3 ligase to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The primary molecular target involved in the ubiquitination process.
Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.
相似化合物的比较
Cbz-NH-peg3-CH2cooh is unique due to its specific structure and functional groups, which make it an ideal linker for PROTAC synthesis. Similar compounds include:
Boc-NH-peg3-CH2cooh: Another polyethylene glycol-based linker with a different protecting group.
Fmoc-NH-peg3-CH2cooh: A linker with a fluorenylmethoxycarbonyl protecting group.
Biotin-PEG4-Amide-C6-Azide: A biotinylated polyethylene glycol linker used in various bioconjugation applications
These compounds share similar polyethylene glycol backbones but differ in their protecting groups and functionalization, which can influence their reactivity and suitability for specific applications.
生物活性
Cbz-NH-peg3-CH2cooh , also known as CBZ-9-amino-4,7-dioxanonanoic acid , is a polyethylene glycol (PEG)-based compound that serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has garnered attention in biochemical research due to its role in facilitating targeted protein degradation, which has significant implications for therapeutic applications in cancer and neurodegenerative diseases.
The primary biological activity of this compound lies in its ability to form ternary complexes with target proteins and E3 ubiquitin ligases. This mechanism is pivotal in the ubiquitin-proteasome system, where the compound acts as a linker that brings together the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of specific proteins within cells, allowing for precise modulation of cellular pathways involved in disease processes .
Applications in Research
- Targeted Protein Degradation : this compound is extensively used in the development of PROTACs, which are engineered to selectively degrade proteins implicated in various diseases. This approach has shown promise in treating conditions such as cancer, where overexpressed oncoproteins contribute to tumorigenesis .
- Protein-Protein Interactions : The compound is also employed in studies investigating protein-protein interactions and cellular signaling pathways. By facilitating the assembly of protein complexes, it aids researchers in understanding the dynamics of cellular functions and disease mechanisms .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Application |
---|---|---|
This compound | PEG-based linker | PROTAC synthesis, targeted degradation |
Boc-NH-peg3-CH2cooh | PEG-based linker | Similar applications with different reactivity |
Fmoc-NH-peg3-CH2cooh | PEG-based linker | Used for peptide synthesis |
Biotin-PEG4-Amide-C6-Azide | Biotinylated PEG linker | Bioconjugation applications |
This table highlights the unique positioning of this compound among other PEG-based linkers, emphasizing its specific utility in PROTAC development .
Study 1: Efficacy of PROTACs Utilizing this compound
A recent study demonstrated the effectiveness of PROTACs synthesized using this compound in degrading a specific oncoprotein associated with breast cancer. The study found that these PROTACs could reduce protein levels by over 70% within 24 hours of treatment, significantly inhibiting tumor cell proliferation. The results suggest that this compound can be pivotal in developing targeted therapies for resistant cancer forms .
Study 2: Impact on Cellular Signaling Pathways
Another research initiative explored the role of this compound in modulating signaling pathways related to neurodegeneration. By employing this compound as a linker in targeted degradation strategies, researchers observed a reduction in pro-apoptotic signaling molecules, leading to enhanced cell survival rates under stress conditions. This finding indicates potential therapeutic avenues for neurodegenerative diseases where protein aggregation is a hallmark .
属性
IUPAC Name |
2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZCDPECWJRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。